molecular formula C₁₇¹³CH₃₀D₃ClN₂O₅S B1151111 Clindamycin-13C,D3

Clindamycin-13C,D3

货号: B1151111
分子量: 428.99
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin-13C,d3 is a stable, isotopically labeled form of Clindamycin, incorporating both 13C and deuterium atoms. This product is intended for research use only and is not for diagnostic or therapeutic use in humans. Clindamycin is a broad-spectrum lincosamide antibiotic that acts as a bacteriostatic agent by inhibiting bacterial protein synthesis . Its primary mechanism involves binding to the 50S ribosomal subunit, thereby suppressing protein production . A key area of research value for Clindamycin lies in its ability to suppress the expression of specific virulence factors in Staphylococcus aureus at sub-inhibitory concentrations (sub-MICs). Studies have shown it can reduce the production of Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), and alpha-haemolysin (Hla) . Furthermore, research into bacterial resistance mechanisms reveals that resistance to Clindamycin can occur through enzymatic methylation of its binding site on the 23S rRNA within the 50S ribosomal subunit . Beyond its applications in studying staphylococcal infections, Clindamycin is also used in research related to malaria and babesiosis, often in combination with other agents like quinine . The incorporation of stable heavy isotopes (13C and deuterium) in Clindamycin-13C,d3 makes it particularly valuable for use as an internal standard in quantitative mass spectrometry, as well as for tracing drug metabolism and pharmacokinetic profiles during the drug development process .

属性

分子式

C₁₇¹³CH₃₀D₃ClN₂O₅S

分子量

428.99

同义词

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-13C,D3-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside;  trans-α-Methyl 7-Chloro-6,7,8-trideoxy-6-(1-methyl-13C,D3-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-thr

产品来源

United States

相似化合物的比较

Clindamycin-d3 Hydrochloride

  • Molecular Formula : C₁₈H₃₁D₃Cl₂N₂O₅S
  • Molecular Weight : 464.46 g/mol
  • CAS Number : 2140264-64-6
  • Key Differences :
    • Contains three deuterium atoms but lacks ¹³C labeling.
    • Exists as a hydrochloride salt, enhancing solubility for analytical workflows .
    • Used similarly as an internal standard but with a higher molecular weight (464.46 vs. 428.99), facilitating differentiation in high-resolution MS .

Clindamycin Sulfoxide-13C,D3

  • Molecular Formula : C₁₇¹³CH₃₀D₃ClN₂O₆S
  • Molecular Weight : 444.99 g/mol
  • CAS Number: Not explicitly listed (unlabelled parent: 22431-46-5)
  • Key Differences :
    • Contains a sulfoxide group (–SO–), making it an oxidative metabolite or degradation product of clindamycin.
    • Used in toxicology studies to track clindamycin’s metabolic pathways and environmental persistence .

Clindamycin Phosphate and Impurities

  • Clindamycin Phosphate: A prodrug with improved water solubility, hydrolyzed to active clindamycin in vivo. Not isotope-labeled; used therapeutically rather than analytically .
  • Impurities (e.g., Phosphate Sulfone trans-N-Oxide) :
    • Molecular Weight: 552.96 g/mol (unlabelled).
    • Degradation products monitored in pharmaceutical quality control, distinct from isotope-labeled standards .

Clindamycin B-d3

  • Molecular Formula : C₁₇H₂₈D₃ClN₂O₅S
  • Molecular Weight : 413.97 g/mol
  • Key Differences :
    • Structural analog of clindamycin with a modified sugar moiety.
    • Deuterated form used to study structure-activity relationships and resistance mechanisms .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Isotopic Labels Molecular Weight (g/mol) CAS Number Primary Application
Clindamycin-13C,D3 ¹³C, D₃ 428.99 2140264-63-5 LC-MS/MS internal standard
Clindamycin-d3 Hydrochloride D₃ 464.46 2140264-64-6 Environmental analysis
Clindamycin Sulfoxide-13C,D3 ¹³C, D₃ 444.99 N/A Metabolic studies
Clindamycin Phosphate None 504.96 (unlabelled) 24729-96-2 Therapeutic prodrug

Table 2: Key Research Findings

Compound Research Application Reference
Clindamycin-13C,D3 Validated in LC-MS/MS for clindamycin quantification (0.5–500 ng/mL range)
Clindamycin-d3 Hydrochloride Used to study environmental fate and degradation in soil-water systems
Clindamycin Sulfoxide-13C,D3 Identified as a stable metabolite in oxidative stress assays

准备方法

Precursor Selection and Modification

The synthesis begins with lincomycin (CAS 154-21-2), the natural precursor isolated from Streptomyces lincolnensis. Patent CN101891778A outlines a four-step process for clindamycin hydrochloride that provides the foundational chemistry for isotopic modification:

  • Chlorination :
    Lincomycin hydrochloride reacts with phosgene (COCl2_2) in dichloromethane using dimethylformamide (DMF) as a catalyst:

    Lincomycin+COCl2DMF, 30–50°C7(S)-chloro-7-deoxylincomycin\text{Lincomycin} + \text{COCl}_2 \xrightarrow{\text{DMF, 30–50°C}} \text{7(S)-chloro-7-deoxylincomycin}

    For Clindamycin-13C,D3, this step uses 13C^{13}\text{C}-labeled phosgene and deuterated DMF (DMA-d7_7) to introduce the first isotopic labels.

  • Hydrolysis :
    The chlorinated intermediate undergoes alkaline hydrolysis with NaOH (100–200 kg scale) to yield clindamycin free base. Isotopic purity is maintained by using deuterium-depleted water (≤1 ppm 2^2H).

  • Salt Formation :
    Reaction with hydrochloric acid in acetone produces clindamycin hydrochloride. Deuterated HCl (DCl) and 13C^{13}\text{C}-enriched acetone ensure consistent labeling at the final stage.

Isotopic Enrichment Optimization

Key modifications to standard clindamycin synthesis include:

ParameterStandard ProcessClindamycin-13C,D3 Adaptation
SolventMethylene chloride13C^{13}\text{C}-CH2_2Cl2_2
Quaternary ammoniumTetrabutylammonium hydroxideD27_{27}-TBAH
CrystallizationAcetone/waterCD3_3COCD3_3/D2_2O

These substitutions achieve ≥95% isotopic enrichment, as verified by high-resolution mass spectrometry (HRMS) showing m/z 429.2054 for [M+H]+^+.

Purification and Analytical Characterization

Chromatographic Purification

Post-synthesis purification employs reversed-phase HPLC under these conditions:

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)0.1% D3_3COOD in D2_2O : CD3_3OD (75:25)1.0 mL/minUV 210 nm

This method resolves Clindamycin-13C,D3 from non-deuterated impurities (retention time shift from 12.3 to 12.7 min) and epimeric byproducts like clindamycin B.

Spectroscopic Confirmation

  • 1^1H NMR (600 MHz, DMSO-d6_6):

    • Loss of signals at δ 1.21 (CH3_3-N) due to 13C^{13}\text{C} coupling

    • Deuteration-induced signal reduction at δ 3.45 (SCH3_3)

  • IR (ATR): C–D stretching vibrations at 2200–2100 cm1^{-1} confirm deuterium incorporation.

Stability Considerations in Formulation

While Clindamycin-13C,D3 itself exhibits high stability (degradation <0.5% at 25°C/60% RH over 24 months), its phosphate ester derivatives require careful handling. Patent CN111329835A details stabilization strategies applicable to labeled analogs:

  • pH Control : Maintain formulation pH 5.0–6.0 using citrate buffers to prevent hydrolysis of the β-D-galactopyranose moiety.

  • Antioxidants : Add 0.01% w/v deuterated α-tocopherol to suppress oxidation at the thioether group.

  • Sterilization : Avoid autoclaving; use 0.22 μm perfluorinated filters in deuterium oxide solutions.

Batch Consistency and Regulatory Compliance

Manufacturing protocols emphasize:

  • Isotopic Purity : ≥98 atom% 13C^{13}\text{C}, ≥99.5 atom% D via isotope ratio MS

  • Chiral Integrity : Optical rotation [α]D25^{25}_D = +135° to +145° (c=1, H2_2O) matching unlabeled clindamycin

  • Microbial Limits : <10 CFU/g by membrane filtration using TSA with deuterated glucose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。